Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate

Description

Properties

IUPAC Name |

propan-2-yl 2-(4-formyl-2-methoxyphenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-9(2)18-13(15)8-17-11-5-4-10(7-14)6-12(11)16-3/h4-7,9H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATSQICEXWWYHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)COC1=C(C=C(C=C1)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular structure and weight of Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate, a compound of interest in organic synthesis and medicinal chemistry. Drawing upon established chemical principles and analogous procedures, this document details its molecular structure, physicochemical properties, a proposed synthetic pathway, and expected analytical characterization.

Introduction and Chemical Identity

Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate, also known as Isopropyl 2-(4-formyl-2-methoxyphenoxy)acetate, is an organic molecule featuring an ester functional group derived from isopropanol and a substituted phenoxyacetic acid. Its structure, incorporating a vanillin-derived moiety, makes it a potentially valuable intermediate for the synthesis of more complex molecules, including pharmaceutical candidates and other specialty chemicals.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate |

| Synonym | Isopropyl 2-(4-formyl-2-methoxyphenoxy)acetate |

| CAS Number | 824946-13-6[1] |

Molecular Structure and Physicochemical Properties

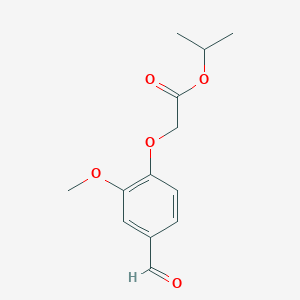

The molecular structure of Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate is characterized by a central benzene ring substituted with a methoxy group, a formyl (aldehyde) group, and an acetate moiety bearing an isopropyl ester.

Caption: Molecular structure of Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate.

Molecular Formula and Weight

Based on its structure, the molecular formula is determined to be C₁₃H₁₆O₅ .

The molecular weight is calculated from the atomic weights of its constituent elements:

Table of Physicochemical Properties:

| Property | Value | Source/Method |

| Molecular Formula | C₁₃H₁₆O₅ | Structural Analysis |

| Molecular Weight | 252.26 g/mol | Calculation |

| CAS Number | 824946-13-6 | [1] |

Synthesis Pathway

The synthesis of Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate can be achieved through a two-step process starting from the readily available precursor, vanillin. The first step involves the synthesis of the carboxylic acid intermediate, 2-(4-formyl-2-methoxyphenoxy)acetic acid, followed by its esterification with isopropanol.

Sources

An In-Depth Technical Guide to the Solubility Profile of Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate. While extensive quantitative solubility data for this specific molecule is not broadly published, this document establishes a predictive framework based on its chemical structure and the known properties of its precursors, notably vanillin. We delve into the theoretical principles governing solubility, analyze the molecule's structural components, and provide an authoritative, field-proven experimental protocol for researchers to determine its solubility profile accurately. This guide is intended for researchers, chemists, and formulation scientists who require a deep, functional understanding of how this compound behaves in various organic solvent systems.

Introduction and Molecular Overview

Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate, hereafter referred to as PFM-acetate, is an aromatic ester with a molecular structure derived from vanillin, a widely used compound in the flavor, fragrance, and pharmaceutical industries. Understanding the solubility of PFM-acetate is critical for a range of applications, including:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis, purification, and derivatization reactions.

-

Crystallization and Purification: Designing effective procedures for isolating the compound in a highly pure form.

-

Formulation Development: Creating stable and homogenous solutions for analytical standards or product formulations.

-

Biological Assays: Ensuring complete dissolution in assay media to obtain accurate and reproducible results.

The structure of PFM-acetate incorporates several key functional groups that dictate its interactions with solvents: an aromatic ring, an aldehyde group, an ether (methoxy) group, and an isopropyl ester group. The interplay of these groups determines the compound's polarity and its capacity for various intermolecular interactions.

Physicochemical Properties and Structural Analysis

To predict the solubility of PFM-acetate, we must first analyze its core physicochemical properties. These properties are estimated based on its structure and data from closely related compounds.

| Property | Value (Predicted/Estimated) | Influence on Solubility |

| Molecular Formula | C₁₃H₁₆O₅ | - |

| Molecular Weight | 252.26 g/mol | Higher molecular weight can sometimes decrease solubility, all else being equal. |

| Functional Groups | Aldehyde, Ether, Isopropyl Ester, Aromatic Ring | These groups provide sites for dipole-dipole interactions and hydrogen bond acceptance. |

| Polarity | Moderately Polar | The ester and aldehyde groups impart polarity, but the aromatic ring and isopropyl group add nonpolar character. |

| Hydrogen Bond Acceptors | 5 (3x ether/ester oxygens, 2x aldehyde oxygen) | Ability to accept hydrogen bonds from protic solvents like alcohols is high. |

| Hydrogen Bond Donors | 0 | The molecule cannot donate hydrogen bonds, limiting its interaction with aprotic solvents that are only H-bond acceptors (e.g., acetone). |

Structural Causality:

The solubility of PFM-acetate is a direct result of its molecular structure. Compared to its precursor, vanillin, which has a phenolic hydroxyl group, PFM-acetate has this group replaced by an isopropyl acetate ether linkage. This modification has two major consequences:

-

Elimination of Hydrogen Bond Donation: Vanillin can act as a hydrogen bond donor. PFM-acetate cannot, which will decrease its solubility in solvents that are strong hydrogen bond acceptors.

-

Increased Lipophilicity: The addition of the isopropyl group increases the nonpolar surface area of the molecule, which is expected to enhance its solubility in less polar organic solvents compared to vanillin.

Theoretical Principles of Solvation

The dissolution of a solute in a solvent is governed by the principle of "like dissolves like," which is based on the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[1][2] For a solute to dissolve, the energy gained from solute-solvent interactions must overcome the energy required to break apart the solute's crystal lattice and the solvent's intermolecular forces.[3]

The key interactions relevant to PFM-acetate are:

-

Dipole-Dipole Interactions: The polar aldehyde and ester groups of PFM-acetate will interact favorably with polar solvents like acetone, ethyl acetate, and acetonitrile.

-

Hydrogen Bonding: While PFM-acetate cannot donate hydrogen bonds, its multiple ether and carbonyl oxygens are effective hydrogen bond acceptors. This allows for strong interactions with protic solvents such as ethanol and isopropanol.[4]

-

Van der Waals Forces (London Dispersion): The aromatic ring and the aliphatic isopropyl group contribute to nonpolar character, allowing for interactions with nonpolar solvents like toluene or hexane, although these are expected to be weaker.

Predicted Solubility Profile in Organic Solvents

Based on the structural analysis and theoretical principles, the following solubility profile is predicted for PFM-acetate. This serves as a hypothesis to be confirmed by experimental determination.

| Solvent | Solvent Class | Predicted Solubility | Rationale for Prediction |

| Methanol/Ethanol | Polar Protic | High | Strong hydrogen bond acceptance by PFM-acetate's oxygen atoms will lead to favorable interactions with the hydroxyl groups of alcohols.[5][6] |

| Isopropanol | Polar Protic | High | Similar to other alcohols, though the bulkier isopropyl group of the solvent might slightly reduce solvation efficiency compared to methanol. |

| Acetone | Polar Aprotic | High | Strong dipole-dipole interactions between the carbonyl groups of both acetone and PFM-acetate will drive solubility. |

| Ethyl Acetate | Polar Aprotic | High | As an ester, ethyl acetate shares structural similarity with the solute, promoting favorable dipole-dipole and dispersion forces. |

| Acetonitrile | Polar Aprotic | Moderate to High | The strong dipole of acetonitrile will interact well with the polar moieties of PFM-acetate. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | DMSO is a powerful, highly polar solvent capable of strong dipole interactions, making it an excellent solvent for a wide range of compounds.[7][8] |

| Dichloromethane (DCM) | Nonpolar | Moderate | DCM has a slight polarity and can engage in dipole interactions, while also effectively solvating the nonpolar parts of the molecule. |

| Toluene | Nonpolar | Low to Moderate | The aromatic ring of toluene will interact favorably with the aromatic ring of PFM-acetate via π-stacking, but it will be less effective at solvating the polar functional groups. |

| Hexane/Heptane | Nonpolar | Low to Insoluble | The interactions will be limited to weak van der Waals forces, which are unlikely to overcome the solute-solute interactions of the moderately polar PFM-acetate.[1] |

| Water | Polar Protic | Very Low/Insoluble | The lack of hydrogen bond donation and the significant nonpolar character from the aromatic and isopropyl groups will make it poorly soluble in water.[9] |

Authoritative Protocol for Experimental Solubility Determination

To generate reliable and reproducible quantitative data, a standardized methodology is essential. The OECD Test Guideline 105, known as the "Flask Method," provides a robust framework for this purpose.[10][11]

Workflow for Solubility Determination (Flask Method)

Caption: Experimental workflow for the Shake-Flask solubility method.

Step-by-Step Methodology

-

Preliminary Test: A preliminary run should be conducted to estimate the approximate solubility and the time required to reach equilibrium. This ensures the main experiment uses an appropriate amount of substance and agitation time.[10]

-

Sample Preparation: Add an excess amount of solid PFM-acetate to a flask containing the chosen organic solvent. The excess solid is crucial to ensure a saturated solution is formed.

-

Equilibration: Seal the flask to prevent solvent evaporation and place it in a mechanical shaker or stirring apparatus with precise temperature control (e.g., 25 °C ± 0.5 °C). The mixture should be agitated for a period determined by the preliminary test (typically 24-48 hours) to ensure equilibrium is reached.[12]

-

Phase Separation: After agitation, allow the solution to stand undisturbed at the same constant temperature for at least 24 hours to allow undissolved solid to sediment. For a more rapid and complete separation, the sample can be centrifuged in a temperature-controlled centrifuge.[12]

-

Sampling: Carefully withdraw a sample from the clear supernatant, ensuring no solid particles are transferred.

-

Analysis: Quantify the concentration of PFM-acetate in the sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of PFM-acetate is required for accurate quantification.

-

Validation: The experiment should be repeated to ensure the results are reproducible.

Discussion and Mechanistic Interpretation

The solubility of a molecule is a complex interplay of its intrinsic properties and the characteristics of the solvent.[13][14] The relationship between solvent polarity and the predicted solubility of PFM-acetate can be visualized as follows.

Caption: Predicted solubility trends based on solvent polarity.

We predict that PFM-acetate will exhibit the highest solubility in polar solvents, particularly those that are protic (alcohols) or have strong dipole moments (acetone, DMSO). This is because these solvents can engage in the most energetically favorable interactions with the ester, aldehyde, and ether groups of the molecule. Its solubility in nonpolar solvents like hexane is expected to be poor, as the weak dispersion forces offered by these solvents are insufficient to disrupt the intermolecular forces holding the PFM-acetate molecules together in the solid state.

Conclusion

This guide establishes a robust framework for understanding and determining the solubility profile of Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate. By analyzing the molecule's structure and applying fundamental principles of solute-solvent interactions, we predict high solubility in polar protic and aprotic organic solvents and low solubility in nonpolar aliphatic solvents. For drug development professionals and researchers, the provided authoritative experimental protocol offers a clear path to generating precise, quantitative data essential for process development, formulation, and quality control.

References

[10] OECD. (1995). Test No. 105: Water Solubility. OECD Publishing. [Link]

[1] Ashenhurst, J. (2021). Solubility of Organic Compounds. Chemistry Steps. [Link]

[12] Ott, D., & Bollmann, U. E. (2021). Determining the water solubility of difficult-to-test substances: A tutorial review. Environmental Toxicology and Chemistry. [Link]

[15] Phytosafe. OECD 105: Water Solubility. [Link]

[11] OECD. Test No. 105: Water Solubility. [Link]

OECD. (1995). OECD Guideline for the Testing of Chemicals: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

[5] Veeprho. Vanillin Impurities and Related Compound. [Link]

[3] van der Zwan, K. P., et al. (2020). Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse. Journal of the American Chemical Society. [Link]

[4] FAO AGRIS. (2015). Solubility and thermodynamic function of vanillin in ten different environmentally benign solvents. [Link]

[13] Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (Third Edition). Wiley-VCH. [Link]

[14] van der Zwan, K. P., et al. (2020). Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse. Journal of the American Chemical Society. [Link]

[9] National Center for Biotechnology Information. PubChem Compound Summary for CID 1183, Vanillin. [Link]

[6] ChemBK. Vanillin - Physico-chemical Properties. [Link]

[2] Scribd. Solvent Solute Interactions. [Link]

[7] Fadlan, A., et al. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Walisongo Journal of Chemistry. [Link]

[8] Fadlan, A., et al. (2024). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Walisongo Journal of Chemistry. [Link]

Sources

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. scribd.com [scribd.com]

- 3. Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solubility and thermodynamic function of vanillin in ten different environmentally benign solvents [agris.fao.org]

- 5. veeprho.com [veeprho.com]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. journal.walisongo.ac.id [journal.walisongo.ac.id]

- 9. Vanillin | C8H8O3 | CID 1183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 13. mazams.weebly.com [mazams.weebly.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. OECD 105 - Phytosafe [phytosafe.com]

Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate: A Technical Guide to its Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate, a derivative of vanillin and phenoxyacetic acid, stands as a promising candidate for pharmacological exploration. This technical guide synthesizes the current understanding of its potential biological activities, drawing from the well-established properties of its constituent chemical moieties. We delve into its synthetic pathway, and based on structure-activity relationships, explore its putative antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This document provides not only a theoretical framework but also detailed, field-proven in-vitro experimental protocols to empower researchers in the validation of these potential therapeutic applications. The guide is structured to facilitate a comprehensive understanding, from molecular conceptualization to practical laboratory investigation, serving as a vital resource for the drug discovery and development community.

Introduction: Unveiling a Molecule of Interest

The quest for novel therapeutic agents is a cornerstone of modern medicine. Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate emerges from the deliberate hybridization of two pharmacologically significant scaffolds: vanillin and phenoxyacetic acid. Vanillin, a phenolic aldehyde, is renowned for its flavor and a spectrum of biological activities including antioxidant, anti-inflammatory, and anticancer effects.[1][2] Phenoxyacetic acid and its derivatives are also recognized for a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and herbicidal activities.[3][4] The esterification of (4-formyl-2-methoxyphenoxy)acetic acid with propan-2-ol yields the title compound, a molecule designed to potentially synergize the therapeutic attributes of its precursors. This guide will explore the scientific rationale and experimental pathways to unlock the therapeutic potential of this promising compound.

Synthesis and Characterization

The synthesis of Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate is a multi-step process commencing from the readily available natural product, vanillin.

Synthesis Pathway

The synthesis involves two primary reactions: Williamson ether synthesis followed by esterification.

-

Step 1: Synthesis of (4-formyl-2-methoxyphenoxy)acetic acid. This intermediate is synthesized from vanillin and an α-haloacetic acid ester, followed by hydrolysis. A common method involves the reaction of vanillin with ethyl chloroacetate in the presence of a base like potassium carbonate, followed by hydrolysis of the resulting ester to yield the carboxylic acid.[5]

-

Step 2: Esterification. The (4-formyl-2-methoxyphenoxy)acetic acid is then esterified with propan-2-ol in the presence of an acid catalyst, such as sulfuric acid, to yield the final product, Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate.

Caption: Synthesis of Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate.

Physicochemical Characterization

A comprehensive characterization of the synthesized compound is crucial for confirming its identity and purity. The following techniques are recommended:

| Technique | Purpose |

| NMR Spectroscopy (¹H and ¹³C) | To elucidate the molecular structure and confirm the presence of all functional groups. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. |

| Infrared (IR) Spectroscopy | To identify characteristic functional groups such as the ester carbonyl, aldehyde, and ether linkages. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. |

Potential Biological Activities and In-Vitro Evaluation

The structural features of Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate suggest a range of potential biological activities. This section outlines these possibilities and provides detailed protocols for their in-vitro investigation.

Antioxidant Activity

Scientific Rationale: The phenolic hydroxyl group in the vanillin moiety is a key contributor to its known antioxidant properties.[2] This group can donate a hydrogen atom to neutralize free radicals, thus mitigating oxidative stress.[6] The overall electron-donating nature of the methoxy group further enhances this activity.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a rapid and widely used method to screen the free radical scavenging activity of compounds.[7]

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[7]

Step-by-Step Methodology:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Preparation of Test Compound Solutions: Prepare a stock solution of Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each concentration of the test compound solution to respective wells.

-

Add 100 µL of the DPPH solution to each well.

-

For the control, add 100 µL of methanol instead of the test compound solution.

-

For the blank, add 200 µL of methanol.

-

Ascorbic acid or Trolox should be used as a positive control.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

Data Analysis: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.

Caption: Workflow for the DPPH radical scavenging assay.

Anti-inflammatory Activity

Scientific Rationale: Both vanillin and phenoxyacetic acid derivatives have demonstrated anti-inflammatory properties.[8][9] The mechanism often involves the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or the modulation of inflammatory signaling pathways such as NF-κB.[10][11]

Experimental Protocol: Inhibition of Albumin Denaturation Assay

Protein denaturation is a well-documented cause of inflammation.[12] This in-vitro assay provides a simple and effective method to screen for anti-inflammatory activity.

Principle: The denaturation of proteins, such as bovine serum albumin (BSA), can be induced by heat. Anti-inflammatory compounds can inhibit this denaturation. The extent of inhibition is measured by the turbidity of the solution.[13]

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare a 1% w/v solution of Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS, pH 6.4).

-

Prepare a stock solution of Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate in DMSO and then prepare serial dilutions in PBS to obtain a range of concentrations (e.g., 100, 200, 400, 800, 1000 µg/mL).

-

-

Assay Procedure:

-

To 0.5 mL of each concentration of the test compound solution, add 0.5 mL of the BSA solution.

-

For the control, add 0.5 mL of PBS instead of the test compound solution.

-

Diclofenac sodium or aspirin should be used as a positive control.

-

-

Incubation: Incubate all the solutions at 37°C for 20 minutes and then at 70°C for 5 minutes.

-

Cooling and Measurement: After cooling to room temperature, measure the absorbance (turbidity) at 660 nm using a spectrophotometer.

-

Calculation: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

Antimicrobial Activity

Scientific Rationale: The aldehyde group and the phenolic nature of the vanillin moiety are known to contribute to its antimicrobial activity.[8] Phenoxyacetic acid derivatives have also been reported to possess antibacterial and antifungal properties.[3] The mechanism of action can involve disruption of the cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15]

Principle: A standardized suspension of the test microorganism is incubated with serial dilutions of the antimicrobial agent in a liquid nutrient broth. The MIC is the lowest concentration of the agent at which there is no visible growth after incubation.[16]

Step-by-Step Methodology:

-

Preparation of Microorganism Inoculum:

-

Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) in an appropriate broth medium overnight.

-

Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.

-

Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Test Compound Dilutions:

-

Prepare a stock solution of Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate in DMSO.

-

Perform a two-fold serial dilution of the compound in a 96-well microplate containing the appropriate broth medium.

-

-

Inoculation and Incubation:

-

Inoculate each well with the prepared microbial suspension.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should be used as a positive control.

-

Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. Vanillin: a review on the therapeutic prospects of a popular flavouring molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jetir.org [jetir.org]

- 4. jetir.org [jetir.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Anti-Inflammatory Activity of 4-((1 R,2 R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijddr.in [ijddr.in]

- 13. cetjournal.it [cetjournal.it]

- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 16. bio-protocol.org [bio-protocol.org]

The Phenoxyacetate Scaffold in Therapeutics: From Metabolic Modulation to Chemosensitization

Executive Summary

The phenoxyacetate moiety (

Part 1: Structural Phylogeny & SAR

The core utility of the phenoxyacetate scaffold lies in its ability to mimic endogenous fatty acids and eicosanoids while providing a rigid aromatic platform for hydrophobic interactions.

The Pharmacophore Triad

The Structure-Activity Relationship (SAR) relies on three distinct regions:

| Region | Chemical Feature | Biological Function |

| Acidic Head | Carboxylic acid (or bioisostere) | Ionic interaction with cationic residues (e.g., Tyr/His in PPAR LBD; Arg in GST). Critical for anchoring. |

| Ether Linker | Oxygen atom | Provides rotational freedom and acts as a hydrogen bond acceptor. Distinguishes these from phenylacetic acids. |

| Aromatic Tail | Substituted Phenyl/Naphthyl | Lipophilic scaffold. Substitution patterns (Cl, alkyl groups) dictate selectivity (e.g., PPAR |

Part 2: The Metabolic Master Switch (Fibrates)

Fibrates (e.g., Fenofibrate, Gemfibrozil) utilize the phenoxyacetate scaffold to mimic fatty acids, acting as specific ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPAR

Mechanism of Action: Transcriptional Regulation

Unlike statins which inhibit enzymes directly, phenoxyacetate derivatives act as transcriptional modulators .

-

Ligand Binding: The phenoxyacetate tail binds to the hydrophobic Ligand Binding Domain (LBD) of PPAR

. -

Heterodimerization: The activated PPAR

forms a heterodimer with the Retinoid X Receptor (RXR). -

DNA Binding: This complex binds to Peroxisome Proliferator Response Elements (PPREs) in promoter regions.

-

Gene Switching:

Visualization: PPAR Signaling Pathway

The following diagram illustrates the causality of fibrate-induced lipid modulation.[3]

Caption: Figure 1. The mechanism of action for fibrates.[3][4] The phenoxyacetate ligand activates PPAR

Part 3: The Electrophilic Switch (Ethacrynic Acid)

While fibrates rely on non-covalent binding, Ethacrynic Acid (EA) utilizes the phenoxyacetate scaffold to deliver a reactive

Dual Mechanism: Diuresis & Chemosensitization

-

Loop Diuresis: EA inhibits the Na+/K+/2Cl- co-transporter (NKCC2) in the Loop of Henle.

-

GST Inhibition (Oncology):

-

Target: Glutathione S-Transferase (GST), specifically the Pi class (GSTP1-1), which is often overexpressed in chemoresistant tumors.

-

Mechanism: The

-unsaturated ketone acts as a Michael Acceptor . It covalently binds to the cysteine residue of GST, or forms an EA-Glutathione conjugate which acts as a potent non-competitive inhibitor. -

Result: Prevents GST from detoxifying alkylating chemotherapy agents (e.g., chlorambucil), thereby restoring drug sensitivity.

-

| Feature | Fibrates (e.g., Fenofibrate) | Ethacrynic Acid |

| Primary Moiety | Phenoxyisobutyric acid | 2,3-dichloro-4-(2-methylene-1-oxobutyl)phenoxyacetic acid |

| Binding Type | Reversible (Non-covalent) | Irreversible/Covalent (Michael Addition) |

| Primary Target | Nuclear Receptor (PPAR | Membrane Transporter (NKCC2) & Enzyme (GST) |

| Key Indication | Hypertriglyceridemia | Edema (Diuretic) & Adjuvant in Chemotherapy |

Part 4: Synthetic Protocols

The synthesis of phenoxyacetate derivatives is classically achieved via the Williamson Ether Synthesis .[5] Below is a validated protocol optimized for yield and purity.

Protocol: Synthesis of 4-Substituted Phenoxyacetic Acids

Objective: Synthesize a phenoxyacetate derivative from a substituted phenol and chloroacetic acid.

Reagents:

-

Substituted Phenol (1.0 eq)

-

Chloroacetic acid (1.5 eq)[5]

-

Sodium Hydroxide (NaOH) (3.0 eq)

-

Water (Solvent)

-

Hydrochloric Acid (6M HCl) for acidification[5]

Step-by-Step Methodology:

-

Deprotonation: Dissolve the substituted phenol in an aqueous NaOH solution (30% w/v) in a round-bottom flask. Stir for 15 minutes to ensure formation of the sodium phenoxide salt. Note: The solution may change color due to phenoxide formation.

-

Alkylation: Add chloroacetic acid slowly to the reaction mixture.

-

Causality: Slow addition prevents the exotherm from causing uncontrolled boiling.

-

-

Reflux: Heat the mixture to mild reflux (90-100°C) for 60 minutes.

-

Workup: Cool the solution to room temperature. Dilute with water.[5]

-

Acidification: Dropwise addition of 6M HCl until pH < 2.

-

Observation: The product will precipitate as a solid free acid.

-

-

Purification: Filter the precipitate. Recrystallize from hot water or ethanol/water mix to remove unreacted phenol and salts.

Visualization: Synthetic Workflow

Caption: Figure 2. The Williamson Ether Synthesis workflow for generating phenoxyacetate derivatives.[5][11] Key steps include phenoxide generation and SN2 displacement.

Part 5: Emerging Frontiers (Oncology)

Recent research has expanded the phenoxyacetate scope beyond metabolic and renal targets.

-

PARP Inhibition: Novel phenoxyacetamide derivatives have shown cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) lines by inhibiting Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair.

-

COX-2 Selectivity: Modifications to the phenoxyacetate tail have yielded compounds with high selectivity for COX-2 over COX-1, reducing the gastrointestinal side effects associated with traditional NSAIDs.

References

-

Fruchart, J. C., et al. (1998). "Mechanism of action of fibrates on lipid and lipoprotein metabolism." Circulation, 98(19), 2088-2093. [Link]

-

Staels, B., et al. (1998). "Mechanism of action of fibrates on lipid and lipoprotein metabolism." Circulation (Review). [Link]

-

Ploemen, J. H., et al. (1990). "Ethacrynic acid and its glutathione conjugate as inhibitors of glutathione S-transferases."[7][10][12][13][14] Xenobiotica, 20(11), 1159-1170. [Link]

-

Awasthi, S., et al. (1993). "Interactions of glutathione S-transferase-pi with ethacrynic acid and its glutathione conjugate." International Journal of Cancer, 53(5), 844-849. [Link]

Sources

- 1. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. [Molecular mechanism of action of the fibrates] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. The Williamson Ether Synthesis [cs.gordon.edu]

- 6. PPAR{alpha} mediates the hypolipidemic action of fibrates by antagonizing FoxO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 10. ClinPGx [clinpgx.org]

- 11. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Ethacrynic acid and its glutathione conjugate as inhibitors of glutathione S-transferases. | Sigma-Aldrich [sigmaaldrich.com]

- 14. ovid.com [ovid.com]

Methodological & Application

Application Note: Selective O-Alkylation of Vanillin with Isopropyl Chloroacetate

Executive Summary

This application note details the optimized protocol for the synthesis of isopropyl (4-formyl-2-methoxyphenoxy)acetate via the Williamson ether synthesis. The reaction involves the O-alkylation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with isopropyl chloroacetate.

While standard protocols often utilize ethyl bromoacetate, the use of isopropyl chloroacetate presents specific challenges due to the lower reactivity of the chloride leaving group and the steric bulk of the isopropyl ester. This guide addresses these challenges by incorporating an in situ Finkelstein modification (KI catalysis) and a specific solvent system to ensure high yield (>85%) and regioselectivity, preventing C-alkylation side products.

Target Audience: Medicinal chemists and process development scientists working on PPAR agonists, fibrate derivatives, or flavor/fragrance intermediates.

Mechanistic Insight & Reaction Design

The Challenge: Reactivity vs. Selectivity

The transformation relies on the nucleophilic attack of the vanillin phenoxide ion on the

-

Leaving Group: Chloride is a poorer leaving group than bromide. Without catalysis, this reaction requires high temperatures (DMF/100°C), which increases the risk of Cannizzaro reactions or aldol condensations of the aldehyde moiety.

-

Sterics: The isopropyl group on the ester creates mild steric hindrance, slightly retarding the

approach compared to methyl/ethyl esters.

The Solution: Finkelstein-Assisted Williamson Synthesis

To mitigate these issues, we employ Potassium Iodide (KI) as a nucleophilic catalyst.

-

Halide Exchange: Iodide (

) displaces Chloride ( -

Product Formation: The phenoxide attacks the iodo-intermediate rapidly.

-

Base Selection: Potassium Carbonate (

) is selected over NaH. The mild basicity (

Reaction Pathway Diagram

The following diagram illustrates the catalytic cycle and the specific

Caption: Catalytic cycle showing the in situ conversion of chloroacetate to iodoacetate, facilitating mild alkylation.

Detailed Experimental Protocol

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol (for 10 mmol scale) | Role |

| Vanillin | 152.15 | 1.0 | 1.52 g | Substrate |

| Isopropyl Chloroacetate | 136.58 | 1.2 | 1.64 g (approx 1.5 mL) | Electrophile |

| Potassium Carbonate ( | 138.21 | 2.0 | 2.76 g | Base (Anhydrous) |

| Potassium Iodide (KI) | 166.00 | 0.1 | 0.166 g | Catalyst |

| Acetone | Solvent | N/A | 30 mL (0.3 M) | Solvent (Dry) |

Step-by-Step Methodology

Phase 1: Phenoxide Formation

-

Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to an inert gas line (Nitrogen or Argon) to prevent aldehyde oxidation.

-

Charging: Add Vanillin (1.52 g) ,

(2.76 g) , and KI (0.166 g) to the flask. -

Solvation: Add 30 mL of anhydrous Acetone .

-

Activation: Stir the suspension vigorously at room temperature for 15–20 minutes.

-

Observation: The mixture will turn bright yellow/orange. This color change indicates the formation of the phenoxide anion. Do not skip this step; pre-forming the phenoxide minimizes side reactions.

-

Phase 2: Alkylation

-

Addition: Add Isopropyl Chloroacetate (1.64 g) dropwise via syringe through the septum.

-

Reflux: Heat the reaction mixture to a gentle reflux (Bath temp: ~60°C).

-

Monitoring: Maintain reflux for 4–6 hours .

-

QC Check: Monitor by TLC (Mobile Phase: 30% Ethyl Acetate in Hexane).

-

Vanillin

: ~0.3 (Streaks due to -OH). -

Product

: ~0.6 (Distinct spot).[1] -

Endpoint: Reaction is complete when the Vanillin spot disappears.

-

Phase 3: Workup & Isolation

-

Filtration: Cool the mixture to room temperature. Filter off the inorganic salts (

, excess -

Concentration: Evaporate the combined filtrate under reduced pressure (Rotary Evaporator) to obtain a crude oil.

-

Extraction: Dissolve the residue in Ethyl Acetate (50 mL) .

-

Washing (Critical for Purity):

-

Wash with 5% NaOH (2 x 20 mL) . Purpose: Removes any unreacted vanillin (which dissolves in aqueous base).

-

Wash with Water (1 x 20 mL) .

-

Wash with Brine (1 x 20 mL) .

-

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate to dryness.

Phase 4: Purification

-

Standard: The product usually solidifies upon standing or cooling. Recrystallize from Ethanol/Hexane (1:4) if necessary.

-

Yield Expectation: 85–92% as a white to off-white crystalline solid.

Process Control & Validation

Analytical Specifications

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18, ACN/Water) | > 98.0% Area |

| Identity | Distinct isopropyl septet ( | |

| Appearance | Visual | White crystalline solid or pale yellow oil (if supercooled). |

NMR Interpretation (Self-Validation)

To confirm the structure, look for these diagnostic signals:

-

Aldehyde (-CHO): Singlet at

9.8–9.9 ppm. -

Aromatic Protons: Multiplet at

7.0–7.5 ppm (3H). -

Methoxy (-OCH3): Singlet at

3.9 ppm.[1] -

Alpha-Methylene (-O-CH2-CO-): Singlet at

4.6–4.7 ppm. Key indicator of O-alkylation. -

Isopropyl Methine (-CH-): Septet at

5.1 ppm. -

Isopropyl Methyls (-CH3): Doublet at

1.2–1.3 ppm (6H).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Old/Wet Isopropyl Chloroacetate | Distill the reagent before use or increase KI loading to 0.2 eq. |

| Product is Brown/Tar | Oxidation of Aldehyde | Ensure strict inert atmosphere ( |

| Unreacted Vanillin Persists | Incomplete Deprotonation | Ensure the initial 20-min stir with |

| Ester Hydrolysis | Wet Solvent | Use anhydrous acetone. Water + Base will hydrolyze the isopropyl ester to the acid. |

Workflow Visualization

Caption: Operational workflow for the synthesis, highlighting the critical base-wash step to ensure purity.

References

-

Williamson, A. W. (1850).[2][3] "Theory of Aetherification". Philosophical Magazine, 37, 350–356. (Foundational mechanism). Link

-

Master Organic Chemistry. (2014). "The Williamson Ether Synthesis: Mechanism and Conditions". MasterOrganicChemistry.com. (Authoritative review of SN2 conditions for phenols). Link

-

National Institutes of Health (NIH). (2022). "Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles".[4][5] Frontiers in Chemistry. (Details on vanillin alkylation reactivity). Link

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard reference for Phenoxyacetic acid synthesis protocols).

Sources

- 1. Biocatalytic Synthesis of Vanillin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Optimizing Reaction Conditions for Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate Yield

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimization of reaction conditions for the synthesis of Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate. This compound, a derivative of the versatile platform chemical vanillin, holds potential as a building block in pharmaceutical and fine chemical synthesis.[1] The synthesis is achieved through a Williamson ether synthesis, a robust and widely applicable method for preparing ethers.[2][3] This guide delves into the critical parameters influencing the reaction yield and purity, offering a detailed experimental protocol and troubleshooting strategies. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanism and to empower researchers to adapt the protocol to their specific needs.

Introduction: The Significance of Vanillin Derivatives

Vanillin, a naturally occurring aromatic aldehyde, is a valuable and sustainable starting material for the synthesis of a wide array of chemical compounds.[1] Its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and tunable physicochemical properties.[1] The target molecule, Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate, is synthesized by the O-alkylation of vanillin's phenolic hydroxyl group with an isopropyl haloacetate. This modification can alter the parent molecule's solubility, reactivity, and biological profile, making it a key intermediate for further chemical elaboration.

The core of this synthesis is the Williamson ether synthesis, a classic S(_N)2 reaction where an alkoxide nucleophilically attacks an alkyl halide.[2] Achieving high yields in this reaction is contingent upon a careful selection of base, solvent, temperature, and reaction time to favor the desired substitution pathway over competing side reactions like elimination.[2][4][5]

Reaction Mechanism and Key Optimization Parameters

The synthesis of Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. The first step involves the deprotonation of the phenolic hydroxyl group of vanillin by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of isopropyl bromoacetate, displacing the bromide ion and forming the desired ether linkage.

Visualizing the Reaction Pathway

Sources

Troubleshooting & Optimization

Identifying common impurities in Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate

Welcome to the technical support center for Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to identify and troubleshoot common impurities that may be encountered during the synthesis, purification, and storage of this compound. Our approach is rooted in a deep understanding of the underlying chemistry to provide you with practical and effective solutions.

Understanding the Source of Impurities

The purity of Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate is critical for reliable experimental outcomes. Impurities can arise from several sources, including residual starting materials, by-products from the synthesis, and degradation products. A common synthetic route to this compound is the Williamson ether synthesis, reacting vanillin with isopropyl chloroacetate or a similar reagent.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter and provides step-by-step guidance for their resolution.

FAQ 1: My NMR spectrum shows a singlet around 9.8 ppm that doesn't correspond to my product. What could it be?

Short Answer: This is likely due to the presence of unreacted vanillin, a common starting material.

In-depth Explanation: The synthesis of Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate often starts from vanillin ((4-hydroxy-3-methoxybenzaldehyde)). If the reaction does not go to completion, or if the purification is inefficient, residual vanillin will remain in the final product. The aldehyde proton of vanillin typically appears as a sharp singlet in the 1H NMR spectrum around 9.8 ppm.

Troubleshooting Protocol: Detecting and Removing Residual Vanillin

1. Detection:

- 1H NMR: Look for a characteristic singlet at approximately 9.8 ppm and a singlet for the phenolic hydroxyl group around 6.0 ppm (this can be broad and may exchange with D2O).

- TLC: Spot your sample against a vanillin standard. A co-eluting spot indicates the presence of vanillin. A typical mobile phase would be a mixture of hexane and ethyl acetate.

- HPLC: An isocratic or gradient method using a C18 column can effectively separate vanillin from the desired product.

2. Purification:

- Aqueous Wash: Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with a mild aqueous base solution (e.g., 1M sodium bicarbonate). This will deprotonate the acidic phenolic hydroxyl group of vanillin, forming a water-soluble salt that will partition into the aqueous layer.

- Column Chromatography: If the aqueous wash is insufficient, column chromatography on silica gel is highly effective.[1][2][3] A gradient elution starting with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity will separate the less polar product from the more polar vanillin.

FAQ 2: I observe a peak in my mass spectrum that corresponds to the hydrolyzed product, (4-formyl-2-methoxyphenoxy)acetic acid. Why is this happening and how can I prevent it?

Short Answer: The ester group of your product is susceptible to hydrolysis, especially in the presence of water and acid or base.

In-depth Explanation: Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate contains an ester functional group which can be hydrolyzed back to the corresponding carboxylic acid, (4-formyl-2-methoxyphenoxy)acetic acid, and isopropanol.[4] This can occur during the work-up if acidic or basic conditions are too harsh or prolonged, or during storage if the material is exposed to moisture. The presence of this acidic impurity can interfere with subsequent reactions or biological assays.

Troubleshooting Workflow: Minimizing and Removing Hydrolysis Product

Caption: Workflow for preventing and removing the acid hydrolysis impurity.

Detailed Protocol for Removal:

-

Detection:

-

LC-MS: This is the most effective technique to identify the carboxylic acid impurity.

-

1H NMR: The carboxylic acid proton will appear as a very broad singlet, typically between 10-13 ppm. The isopropyl group signals will be absent for this impurity.

-

-

Purification:

-

Aqueous Bicarbonate Wash: Similar to removing vanillin, an aqueous wash with a mild base like sodium bicarbonate will convert the carboxylic acid impurity into its water-soluble carboxylate salt, which can then be separated in the aqueous phase.

-

Column Chromatography: If the impurity persists, column chromatography on silica gel can be used. The acidic impurity will have a stronger interaction with the silica and will elute later than the desired ester product.

-

FAQ 3: My product appears to be degrading over time, showing a yellow or brownish color. What are the likely degradation products?

Short Answer: The aldehyde group is prone to oxidation, which can lead to the formation of the corresponding carboxylic acid and other colored impurities. Exposure to air and light can accelerate this process.

In-depth Explanation: The aldehyde functional group in Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate can be oxidized to a carboxylic acid, especially upon exposure to atmospheric oxygen.[2][5] This oxidation can be catalyzed by light and trace metal impurities. The formation of these and other degradation byproducts can result in the discoloration of the sample.

Best Practices for Storage and Handling:

| Parameter | Recommendation | Rationale |

| Temperature | Store at low temperatures (2-8 °C) | Slows down the rate of degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) | Prevents oxidation of the aldehyde group. |

| Light | Protect from light by using amber vials or storing in the dark | Light can catalyze oxidative degradation.[5] |

| Moisture | Store in a desiccated environment | Prevents hydrolysis of the ester group. |

Analytical Monitoring of Stability:

Regularly check the purity of your stored material using HPLC with a UV detector. An increase in impurity peaks over time is an indication of degradation.

FAQ 4: I see traces of isopropyl alcohol in my final product. How can I remove it?

Short Answer: Residual isopropyl alcohol, a byproduct of the synthesis or hydrolysis, can be removed by drying under high vacuum.

In-depth Explanation: Isopropyl alcohol can be present as a residual solvent from the synthesis or as a byproduct of ester hydrolysis. Due to its relatively low boiling point, it can often be removed by standard drying techniques.

Troubleshooting Protocol: Removal of Residual Isopropyl Alcohol

-

Detection:

-

Removal:

-

Drying under High Vacuum: Place the sample in a vacuum oven or connect it to a high vacuum line. Gentle heating (e.g., 30-40 °C) can accelerate the removal of the solvent.

-

Azeotropic Removal: If drying under vacuum is not sufficient, dissolve the product in a solvent that forms a low-boiling azeotrope with isopropanol (e.g., toluene) and then remove the solvent under reduced pressure. Repeat this process a few times.

-

Summary of Potential Impurities and their Identification

| Impurity | Source | Key Analytical Signature |

| Vanillin | Unreacted Starting Material | 1H NMR: Singlet at ~9.8 ppm |

| (4-formyl-2-methoxyphenoxy)acetic acid | Hydrolysis of Ester | LC-MS: Corresponding molecular ion; 1H NMR: Broad singlet at 10-13 ppm |

| Isopropyl Chloroacetate/Bromoacetate | Unreacted Starting Material | GC-MS or LC-MS can detect this reactant. |

| Isopropyl Alcohol | By-product/Residual Solvent | 1H NMR: Septet and doublet in the aliphatic region; GC-MS |

| Carboxylic Acid from Aldehyde Oxidation | Degradation | LC-MS: Molecular ion corresponding to the oxidized product. |

General Purification Workflow

Caption: A general workflow for the purification of Propan-2-yl (4-formyl-2-methoxyphenoxy)acetate.

References

-

ResearchGate. Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. [Link]

-

Organic Syntheses. Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. [Link]

-

PubChem. 1-(4-Methoxyphenyl)propan-2-yl acetate. [Link]

-

MDPI. Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. [Link]

- Google Patents. CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.

-

Assay Technology. 1-Methoxy-2-propanol (1M2P), 2-methoxy-1-propanol (2M1P), 1-methoxy-2-propyl acetate (1M2PA), and 2-methoxy-1-propyl acetate (2M1PA) - Analytical Method. [Link]

-

Walisongo Journal of Chemistry. STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. [Link]

-

OPUS. Analytical Methods. [Link]

-

St. John's University and the College of St. Benedict. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. [Link]

-

ResearchGate. Pharmaceutical Impurities: An Overview. [Link]

-

US EPA. Propanoic acid, 2-methyl-, 4-formyl-2-methoxyphenyl ester - Substance Details - SRS. [Link]

-

FAO.org. PROPAN-2-OL. [Link]

-

Protocols.io. Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. [Link]

-

ECHA. 2-methoxypropyl acetate - Substance Information. [Link]

-

PubMed. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. [Link]

-

OECD Existing Chemicals Database. 1-METHOXY-2-PROPANOL ACETATE CAS N°: 108-65-6. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Ethyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate | 741272-58-2 | Benchchem [benchchem.com]

- 3. protocols.io [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analytical Method [keikaventures.com]

- 7. employees.csbsju.edu [employees.csbsju.edu]

Preventing hydrolysis of the isopropyl ester group during synthesis

Welcome to the Ester Stability Solutions Center.

I am Dr. Aris, your Senior Application Scientist. You are likely here because your isopropyl ester—intended to serve as a robust protecting group or a prodrug moiety—is degrading unexpectedly.

While isopropyl esters (

This guide abandons generic advice. We will focus on the causality of hydrolysis and provide self-validating protocols to preserve the isopropyl group during critical synthetic steps.

Module 1: The Steric Advantage (And Why It Fails)

To troubleshoot, you must quantify the stability margin. The isopropyl group protects the carbonyl carbon via the Taft Steric Parameter (

-

Methyl Ester (

): Highly accessible.[1] Hydrolyzes rapidly. -

Isopropyl Ester (

): The branched methyl groups create a "steric cone" that retards the approach of nucleophiles (like

The Failure Mode: Most researchers fail not because the isopropyl group is weak, but because they treat it like a methyl ester.

-

Risk 1: Transesterification. Using Methanol (MeOH) as a solvent with any base will convert your Isopropyl ester to a Methyl ester within minutes.

-

Risk 2: Acid-Catalyzed Cleavage. While stable to dilute acid, strong anhydrous acids (like

) or hot aqueous acids will cleave it.

Comparative Hydrolysis Rates (Alkaline Conditions)

Data normalized to Methyl Ester rate = 100

| Ester Type | Relative Hydrolysis Rate ( | Half-Life ( | Stability Verdict |

| Methyl | 100 | ~10 min | Labile |

| Ethyl | ~60 | ~17 min | Moderate |

| Isopropyl | ~10-20 | ~100+ min | Resistant |

| t-Butyl | < 1 | Hours/Days | Highly Stable |

*Note: Conditions assume 0.1 M NaOH, aq. Acetone, 25°C. Actual rates vary by substrate structure.

Module 2: Visualizing the Stability Logic

Before proceeding to protocols, use this decision matrix to evaluate your current reaction conditions against isopropyl stability.

Caption: Decision tree for assessing isopropyl ester stability based on solvent, pH, and temperature vectors.

Module 3: Strategic Protocols

Protocol A: Chemoselective Saponification

Scenario: You have a molecule with a Methyl Ester AND an Isopropyl Ester . You want to hydrolyze the Methyl ester only.

The Mechanism:

We exploit Kinetic Control . The hydroxide ion attacks the unhindered methyl ester much faster (

Reagents:

-

Lithium Hydroxide (

) – Milder than NaOH. -

Solvent: THF / Water (3:1 ratio).

-

Temperature: 0°C (Ice bath).

Step-by-Step Guide:

-

Dissolution: Dissolve the diester substrate (1.0 equiv) in THF (

concentration). -

Thermal Equilibration: Cool the solution to 0°C for 10 minutes.

-

Reagent Addition: Add

(1.1 to 1.2 equiv) dissolved in the minimum amount of water dropwise.-

Why? Adding it slowly prevents local "hotspots" of high pH that could attack the isopropyl group.

-

-

Monitoring: Monitor by TLC or LC-MS every 15 minutes.

-

Target: Disappearance of Starting Material.

-

Stop: As soon as the monocarboxylic acid appears.

-

-

Quench: Acidify with

HCl to pH 3-4 immediately at 0°C. -

Extraction: Extract with Ethyl Acetate. The isopropyl ester will remain intact.

Protocol B: Acidic Deprotection (Boc Removal)

Scenario: You need to remove a Boc group (N-tert-butoxycarbonyl) without hydrolyzing the isopropyl ester.

The Risk: While isopropyl esters are acid-stable, wet acids at high concentrations promote hydrolysis. Trifluoroacetic acid (TFA) is standard, but if the reaction heats up or contains water, the ester is at risk.

Preferred Method: Anhydrous HCl in Dioxane This method is superior to TFA because it generates the HCl salt directly and avoids the formation of trifluoroacetate esters.

Step-by-Step Guide:

-

Preparation: Ensure the substrate is dry (azeotrope with toluene if necessary).

-

Solvent System: Dissolve substrate in anhydrous 1,4-dioxane.

-

Reagent: Add

HCl in Dioxane (5-10 equiv).-

Crucial: Do NOT use aqueous HCl (e.g., 37% HCl). The water will hydrolyze the ester.[2]

-

-

Reaction: Stir at Room Temperature (20-25°C).

-

Time: Isopropyl esters are stable in anhydrous HCl/Dioxane for >24 hours, but Boc removal usually takes 1-4 hours.

-

-

Workup: Concentrate in vacuo directly. Do not perform an aqueous workup if possible; simply remove the solvent and excess HCl to obtain the amine hydrochloride salt.

Module 4: Troubleshooting FAQs

Q1: I used Potassium Carbonate (

-

Fix: Never use MeOH. Use Isopropanol (if you must use an alcohol) or THF/DMF (non-nucleophilic) for base reactions.

Q2: Can I use enzymes to distinguish between esters? A: Yes. Pig Liver Esterase (PLE) is highly effective.

-

Protocol: Incubate the diester in Phosphate Buffer (pH 7) with PLE at 25°C. PLE preferentially hydrolyzes the sterically unhindered methyl ester, leaving the bulky isopropyl ester untouched with >95% selectivity.

Q3: My isopropyl ester hydrolyzed during silica gel chromatography. A: Silica gel is slightly acidic. If your compound is acid-sensitive or the elution is slow:

-

Fix: Pre-treat the silica column with 1% Triethylamine (Et3N) in Hexanes to neutralize surface acidity before loading your sample.

References

- Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry (M. S. Newman, ed.). Wiley, New York. [Context: Theoretical basis for steric hindrance ( ) of isopropyl vs methyl groups].

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

-

Niwayama, S. (2000). Highly Chemoselective Monohydrolysis of Symmetric Diesters. Journal of Organic Chemistry, 65(18), 5834–5836.

- Salomon, C. J., & Mata, E. G. (2000). Recent developments in chemical deprotection of ester functional groups. Current Organic Chemistry, 4(11), 1147-1162. [Context: Review of selective hydrolysis methods].

Sources

Troubleshooting O-alkylation vs C-alkylation in vanillin derivatives

Introduction: The Ambident Nucleophile Challenge

Vanillin (4-hydroxy-3-methoxybenzaldehyde) presents a classic "Ambident Nucleophile" challenge. The phenoxide ion formed during deprotonation has two reactive sites: the Oxygen (hard nucleophile) and the Ring Carbons (soft nucleophiles).

While O-alkylation is the desired pathway for synthesizing derivatives like ethyl vanillin or pharmaceutical intermediates, C-alkylation remains a persistent thermodynamic trap, particularly when reaction parameters drift. Furthermore, the reactive aldehyde moiety at the para position introduces a third variable: side-chain instability (Cannizzaro/oxidation).

This guide provides a root-cause analysis framework to ensure exclusive O-alkylation, minimize ring substitution, and protect the aldehyde functionality.

Module 1: Critical Parameters & Mechanistic Logic

To control the reaction, you must manipulate the Hard-Soft Acid-Base (HSAB) interactions. O-alkylation is kinetically controlled (fast), while C-alkylation is often thermodynamically controlled (stable).

Solvent Selection: The Dielectric Switch

The solvent is the single most critical variable in determining regioselectivity.

| Solvent Type | Examples | Effect on Phenoxide | Outcome | Mechanism |

| Polar Aprotic | DMF, DMSO, DMAc, NMP | Naked Anion: Solvates the cation ( | Favors O-Alkylation | Promotes |

| Polar Protic | Ethanol, Methanol, Water | Shielded Anion: Forms hydrogen bonds with the phenoxide oxygen. | Risks C-Alkylation | H-bonding reduces oxygen nucleophilicity, allowing the softer ring carbon to compete. |

| Non-Polar | Toluene, DCM | Tight Ion Pair: The cation and phenoxide remain associated. | Low Yield / Mixed | Requires Phase Transfer Catalysts (PTC) to function. |

The Base: Cation Size & Strength

-

(Standard): The Potassium cation (

-

NaOH/NaH (Risky): Strong bases can trigger the Cannizzaro reaction on the aldehyde group (disproportionation to alcohol/acid) or promote Aldol-type condensations. Avoid unless necessary.

The Leaving Group

-

Alkyl Halides (R-X): Iodides and Bromides are "softer" than Chlorides. However, for simple

O-alkylation, reactivity follows -

Allyl Halides: Warning: Allyl ethers can undergo Claisen Rearrangement upon heating, converting the O-alkyl product into a C-alkyl (ring-substituted) phenol.

Module 2: Visualizing the Pathway

The following diagram illustrates the competitive pathways. Note that for Vanillin, the aldehyde (EWG) deactivates the ring, making direct C-alkylation less common than in simple phenols, but side reactions at the aldehyde are a major yield killer.

Caption: Reaction pathways for Vanillin. Green path indicates the desired O-alkylation; Red paths indicate common failure modes.

Module 3: Troubleshooting Q&A

Scenario A: "I see a new spot on TLC, but the aldehyde peak is gone in NMR."

Diagnosis: You likely damaged the aldehyde group, not the phenol.

-

Cause: Use of strong bases (NaOH, KOH) or hydrides (NaH) which attacked the carbonyl.[1]

-

Solution: Switch to Potassium Carbonate (

) or Cesium Carbonate (

Scenario B: "My yield is low, and I see unreacted Vanillin."

Diagnosis: Incomplete deprotonation or "Ion Pairing" issues.

-

Cause: If using a non-polar solvent (like Acetone or MeCN), the

-Phenoxide ion pair is too tight. -

Solution:

-

Add a catalytic amount of Potassium Iodide (KI) (Finkelstein condition) to activate the alkyl chloride.

-

Add 18-Crown-6 ether (catalytic) to chelate the Potassium ion, breaking the ion pair and increasing the nucleophilicity of the oxygen.

-

Scenario C: "I have C-alkylated impurities (Ring Substitution)."

Diagnosis: Thermodynamic control or Claisen Rearrangement.

-

Cause:

-

Solvent: Using alcohols (EtOH/MeOH) at high reflux temperatures.

-

Substrate: Using Allyl Bromide? If you heat the O-allyl ether too long, it rearranges to the ortho-C-allyl phenol.

-

-

Solution:

-

Switch solvent to DMF or DMSO and keep temperature

. -

If using allyl halides, keep reaction time short and temperature low to prevent rearrangement.

-

Module 4: Validated Protocols

Protocol 4.1: Standard Williamson Ether Synthesis (Recommended)

Best for: Primary alkyl halides (Methyl, Ethyl, Benzyl).

Reagents:

-

Vanillin (1.0 eq)

-

Alkyl Halide (1.2 eq)

- (1.5 eq, anhydrous/granular)

-

Solvent: DMF (Dimethylformamide) - Dry[2]

Step-by-Step:

-

Dissolution: Dissolve Vanillin in DMF (Concentration: 0.5 M).

-

Activation: Add

. Stir at Room Temp (RT) for 15 mins. The solution will turn yellow (phenoxide formation). -

Addition: Add Alkyl Halide dropwise.

-

Reaction: Heat to

. Monitor by TLC (approx. 2-4 hours).-

Note: Do not exceed

to avoid decomposition.

-

-

Workup: Pour mixture into ice water (precipitates the product). Filter solids or extract with Ethyl Acetate.[3] Wash organic layer with water (3x) to remove DMF.

-

Purification: Recrystallize from Ethanol/Water or Hexane/EtOAc.

Protocol 4.2: The Mitsunobu Reaction (Alternative)

Best for: Secondary alcohols or when avoiding basic conditions entirely.

Reagents:

-

Vanillin (1.0 eq)

-

Alcohol (R-OH) (1.1 eq)

-

Triphenylphosphine (

) (1.2 eq) -

DIAD or DEAD (1.2 eq)

-

Solvent: THF (Tetrahydrofuran) - Anhydrous

Step-by-Step:

-

Mix: Dissolve Vanillin, Alcohol, and

in THF under Nitrogen. Cool to -

Stir: Allow to warm to RT and stir overnight.

-

Workup: Concentrate solvent. Triturate with Hexane/Ether to precipitate Triphenylphosphine Oxide (

). Filter. -

Purification: Column chromatography is usually required to remove residual hydrazine byproducts.

Module 5: Analytical Validation

How to prove you have the O-isomer and not the C-isomer :

| Technique | O-Alkylated (Ether) Signature | C-Alkylated (Ring) Signature |

| 1H NMR | New Peak: Alkoxy protons ( | Loss of Proton: One aromatic proton signal disappears.Shift: New alkyl group signals appear, but aromatic coupling pattern changes (e.g., to a doublet pair). |

| IR Spec | Disappearance: Broad -OH stretch ( | Retention: Sharp or broad -OH stretch remains (phenol is still present). |

| 13C NMR | Shift: The ipso-carbon (attached to O) shifts slightly upfield due to shielding by the alkyl group. | New Peak: A new signal in the aromatic/aliphatic region corresponding to the ring-carbon attachment. |

References

-

Solvent Effects on Phenoxide Reactivity

- Title: Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion in Polar Protic and Aprotic Solvents.

- Source: Journal of Physical Chemistry A / ResearchG

-

URL:[Link]

-

Williamson Ether Synthesis Protocol

- Title: The Williamson Ether Synthesis - Master Organic Chemistry.

- Source: Master Organic Chemistry.

-

URL:[Link]

-

Mitsunobu Reaction Guide

- Title: Mitsunobu Reaction: Mechanism and Procedure.

- Source: Organic Chemistry Portal.

-

URL:[Link]

-

Vanillin Specifics & Side Reactions

- Title: Reaction Kinetics of Vanillin Hydrodeoxygenation (Discusses Vanillin stability and side reactions).

- Source: ACS Public

-

URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Optimization of Phenoxyacetate Ester Synthesis

Current Status: Operational Topic: Minimizing Side Reactions in Williamson Ether Synthesis of Phenoxyacetates Doc ID: PAE-SYN-004 Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Core Technical Directive

The synthesis of phenoxyacetate esters via the Williamson ether synthesis (Phenol +

-

C-Alkylation: Attack of the electrophile on the aromatic ring rather than the oxygen.

-

Saponification/Hydrolysis: Cleavage of the ester group by hydroxide or adventitious water.

-

Transesterification: Scrambling of the ester alkyl group when alcoholic solvents are used.

This guide provides self-validating protocols to suppress these pathways and maximize O-alkylation selectivity.

Mechanistic Insight: Controlling Regioselectivity

The phenoxide anion is an ambident nucleophile , meaning it possesses negative charge density on both the oxygen atom and the ortho/para carbon positions of the ring.

-

O-Alkylation (Desired): Kinetic control. Favored by "naked" anions in polar aprotic solvents.

-

C-Alkylation (Side Reaction): Thermodynamic control. Favored by protic solvents (which solvate/shield the oxygen) and tight ion pairs.

Visualization: Reaction Pathways

The following diagram illustrates the bifurcation between the desired ether synthesis and the competing C-alkylation and hydrolysis pathways.

Figure 1: Mechanistic bifurcation in phenoxide alkylation. Green paths indicate optimal conditions; red paths indicate failure modes.

Validated Experimental Protocols

Protocol A: The Anhydrous "Weak Base" Method (Standard)

Best for: Small to mid-scale synthesis where product purity is paramount.

Mechanism: Uses the "potassium effect" where

Reagents:

-

Substituted Phenol (1.0 eq)

-

Ethyl Chloroacetate (1.1 - 1.2 eq)

-

Potassium Carbonate (

), anhydrous (1.5 - 2.0 eq) -

Solvent: Acetone or 2-Butanone (MEK), dried over 3Å molecular sieves.

Step-by-Step Workflow:

-

Drying: Flame-dry the reaction vessel under

flow. Ensure -

Solvation: Dissolve phenol in dry Acetone (0.5 M concentration). Add the

. -

Activation: Stir at room temperature for 15–30 minutes. Note: You may see a subtle color change as the phenoxide forms.

-

Addition: Add Ethyl Chloroacetate dropwise via syringe.

-

Reflux: Heat to gentle reflux (56°C for Acetone) for 4–6 hours.

-

Monitoring: Monitor by TLC/HPLC. Look for the disappearance of phenol.

-

Workup: Filter off the inorganic salts (

). Concentrate the filtrate.-

Self-Validation Check: If the crude residue smells of acetic acid or shows a broad OH stretch on IR, hydrolysis occurred—check solvent dryness.

-

Protocol B: Phase Transfer Catalysis (PTC) Method

Best for: Scale-up, non-polar substrates, or "Green Chemistry" compliance. Mechanism: Uses a quaternary ammonium salt to shuttle the phenoxide from a solid/aqueous phase into an organic phase (Toluene), reacting it away from water/hydroxide.

Figure 2: The Phase Transfer Catalysis (PTC) cycle prevents hydrolysis by segregating the base from the sensitive ester product.

Reagents:

-

Phenol (1.0 eq)

-

Ethyl Chloroacetate (1.1 eq)

-

Base: Solid

(2.0 eq) -

Catalyst: TBAB (Tetrabutylammonium bromide) or TEBA (5 mol%)

-

Solvent: Toluene (non-polar).[1]

Step-by-Step Workflow:

-

Combine phenol, solid

, and TBAB in Toluene. -

Heat to 80–90°C.

-

Add Ethyl Chloroacetate.

-

Stir vigorously (high RPM is critical for PTC kinetics).

-

Advantage: The ester product remains in Toluene, protected from the solid carbonate base, significantly reducing hydrolysis compared to aqueous methods.

Troubleshooting & Optimization Matrix

Side Reaction Analysis Table

| Failure Mode | Symptom | Root Cause | Corrective Action |

| Hydrolysis | Low yield; Acidic product; Broad OH peak in IR. | Wet solvent; Base too strong ( | Use anhydrous Acetone/DMF. Switch from NaOH to |

| Transesterification | Mixed ester products (e.g., Methyl vs Ethyl). | Solvent mismatch (e.g., Ethanol solvent with Ethyl ester). | Rule of Thumb: Match the solvent alcohol to the ester group, or use aprotic solvents (Acetone, Acetonitrile). |

| C-Alkylation | Product is a phenol derivative, not an ether. | Protic solvents (Water/Alcohol) shielding the Oxygen. | Switch to polar aprotic solvents (DMF, DMSO) to leave the phenoxide oxygen "naked" and more reactive. |

| Incomplete Reaction | Phenol remains after 24h. | Poor nucleophilicity; Stirring issues (PTC). | Add catalytic KI (Finkelstein condition) to generate more reactive Iodoacetate in situ. Increase agitation in PTC. |

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Hydride (NaH) to speed up the reaction?

A: While NaH is a faster deprotonator, it is risky for phenoxyacetates. Any trace moisture with NaH generates NaOH, which rapidly hydrolyzes the chloroacetate ester or the product. If you must use NaH, ensure strictly anhydrous conditions and use THF at 0°C.

Q: Why is my reaction turning dark brown/black? A: Phenols are susceptible to oxidation (forming quinones) under basic conditions if exposed to air.

-

Fix: Degas your solvents with Nitrogen/Argon before use and run the reaction under an inert atmosphere.